molecular formula C14H24O2 B1671448 丁酸香叶酯 CAS No. 106-29-6

丁酸香叶酯

货号: B1671448
CAS 编号: 106-29-6
分子量: 224.34 g/mol
InChI 键: ZSBOMYJPSRFZAL-JLHYYAGUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Geranyl Butyrate is a white or off-white oily liquid or powder obtained by direct esterification of geraniol and butyric acid in azeotropic state . It is a synthetic ester spice with a more elegant flavor than geranyl acetate and is mainly used as lavender, rose, acacia, lily of the valley, geranium, and other fragrances blending spices .


Synthesis Analysis

Geranyl butyrate can be synthesized by heating geraniol and butyric acid in the presence of pyridine . Another method involves the use of black cumin seedling lipase in an organic medium through direct esterification reactions . The highest conversion yields of ester (96%) were obtained when 0.25 M of geraniol and butyric acid were reacted at 37°C for 48 h in the presence of 0.25 g of crude seedling lipase enzyme in n-hexane .


Chemical Reactions Analysis

In acidic solutions, geraniol, a precursor to geranyl butyrate, is converted to the cyclic terpene α-terpineol . The alcohol group undergoes expected reactions . It can be converted to the tosylate, which is a precursor to the chloride .


Physical and Chemical Properties Analysis

Geranyl Butyrate is a colorless to pale yellow clear liquid . It has a density of 0.896 g/mL at 25 °C . It has a boiling point of 151-153 °C18 mm Hg (lit.) . It is insoluble in water .

科学研究应用

香料和香精行业

丁酸香叶酯是一种具有令人愉悦的水果和花香的酯类香料。由于其能够模仿水果、花卉和其他植物来源中天然香气的能力,它被广泛应用于香料和香精行业。 制造商将丁酸香叶酯加入香水、肥皂、除臭剂和食品中,以增强其感官吸引力,并唤起人们对熟悉香气的积极联想 .

食品和饮料行业

作为 FDA 批准的 GRAS(普遍认为安全)调味剂,丁酸香叶酯在食品中得到了应用。它有助于各种食品(包括烘焙食品、饮料和糖果)的味道和香气特征。 其水果和甜味使其成为增强糖果、甜点和水果味饮料风味的热门选择 .

工业溶剂

除了其与香气相关的应用外,丁酸香叶酯还可以作为工业溶剂的环保替代品。 酶促合成方法,例如绿色酶促工艺,最大限度地减少了有毒有机溶剂的使用,使其成为各种应用的可持续选择 .

作用机制

Target of Action

Geranyl butyrate is primarily targeted towards the olfactory receptors in humans . It is a flavor ester, an organic compound widely used in the food industry to enhance the aroma and taste of products .

Mode of Action

Geranyl butyrate is formed through the esterification of geraniol, a naturally occurring compound found in various fruits and plants, with butyric acid . This compound interacts with its targets (olfactory receptors) by binding to them and triggering a sensory response that is perceived as a specific smell or taste .

Biochemical Pathways

The synthesis of geranyl butyrate involves the enzymatic esterification of geraniol and butyric acid . This process is catalyzed by Eversa Transform 2.0, a commercial lipase derived from the lipase from Thermomyces lanuginosus . The reaction is optimized using the Taguchi method, and a conversion of 93% is obtained at the optimal reaction conditions .

Pharmacokinetics

As a flavor ester, it is generally considered safe for consumption and is used in accordance with guidelines established by regulatory bodies governing food safety and quality control .

Result of Action

The primary result of geranyl butyrate’s action is the enhancement of the aroma and taste of food and beverage products . It exhibits a fruity and floral scent reminiscent of fresh and tropical fruits such as pineapple, peach, and strawberry . This unique scent can trigger pleasurable associations and evoke memories, creating a sense of familiarity with the product .

Action Environment

The action of geranyl butyrate can be influenced by various environmental factors. For instance, the presence of other flavor compounds can affect the perception of its aroma. Additionally, the pH, temperature, and other conditions of the food or beverage product can impact the stability and efficacy of geranyl butyrate .

安全和危害

Geranyl Butyrate may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to use personal protective equipment . In case of skin contact, it is recommended to wash with plenty of water .

未来方向

While specific future directions for Geranyl butyrate were not found in the search results, it’s known that butyrate exhibits a wide variety of biological activities in different pathways including energy homeostasis, glucose and lipid metabolism, inflammation, oxidative stress, neural signaling, and epigenetic modulation . These findings suggest potential areas of future research for Geranyl butyrate and related compounds.

生化分析

Biochemical Properties

Geranyl butyrate is produced through the esterification reaction between an alcohol (acyl acceptor) and an organic acid (acyl donor) . The process involves two consecutive processes: acylation and deacylation . In the acylation process, the serine amino acid residue from the active site promotes a nucleophilic attack on the electrophilic carbon atom of the substrate .

Cellular Effects

Geranyl butyrate has been shown to have anti-inflammatory, analgesic, and anti-rheumatic effects in animal models . It is also antinociceptive, which may be beneficial for both acute and chronic inflammation . Butyrate, a bacterial metabolite synthesized in the gut, exhibits a broad range of pharmacological activities, including microbiome modulation, anti-inflammatory, anti-obesity, metabolic pathways regulation, anti-angiogenesis, and antioxidant .

Molecular Mechanism

The molecular mechanism of geranyl butyrate involves the stabilization of the enzyme-substrate complex . Detailed mechanistic studies identified the nucleophilic attack of the deacylation reaction as the rate-limiting step of the entire mechanism, which has a free energy barrier of 14.0 kcal/mol .

Temporal Effects in Laboratory Settings

Geranyl butyrate is produced in aqueous media using a commercial lipase derived from the lipase from Thermomyces lanuginosus . The chemical process was optimized using the Taguchi method, and a conversion of 93% was obtained at the optimal reaction conditions of: 1:5 molar ratio (v/v), 15% biocatalyst load (w/w), at 50 °C, in 6 h .

Metabolic Pathways

Geranyl butyrate is synthesized through the esterification reaction between an alcohol (acyl acceptor) and an organic acid (acyl donor) . This process involves the interaction with enzymes and other biomolecules, leading to the production of geranyl butyrate.

Subcellular Localization

Geranylgeranyl diphosphate synthase, an enzyme involved in the synthesis of geranyl butyrate, has been shown to be predominantly localized in chloroplasts .

属性

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,10H,5-7,9,11H2,1-4H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBOMYJPSRFZAL-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047152
Record name Geranyl butyrate
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Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid/fruity, rose-like odour
Record name Geranyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/284/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 6 ml 80% alcohol (in ethanol)
Record name Geranyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/284/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.889-0.904
Record name Geranyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/284/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

106-29-6, 2173-82-2
Record name Geranyl butyrate
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Record name Geranyl butyrate
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Record name Geranyl butyrate
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Record name Butanoic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
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Record name Geranyl butyrate
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Record name Geranyl butyrate
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Record name 3,7-Dimethyl-2,6-octadienyl Butyrate
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Record name GERANYL BUTYRATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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